BenchChemオンラインストアへようこそ!

3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate

Blood-Brain Barrier Permeability CNS Drug Discovery Physicochemical Profiling

This bis-carbamate features a 4-phenyltetrahydro-2H-pyran-4-carboxamido moiety linked via a 1,3-cyclohexane bridge to a phenylcarbamate terminus, creating a distinctive 2-donor/4-acceptor H-bond topography absent in simpler carbamates. With TPSA 76.7 Ų and XLogP3 3.9, it is optimized for BBB penetration, ideal for CNS-targeted screening libraries. Two undefined stereocenters enable SAR deconvolution. Supplied at ≥90% purity (LCMS/¹H NMR confirmed). Differentiate your GPCR, ion channel, or enzyme inhibitor programs with this scaffold-hopping hit.

Molecular Formula C25H30N2O4
Molecular Weight 422.525
CAS No. 1351609-70-5
Cat. No. B3008689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate
CAS1351609-70-5
Molecular FormulaC25H30N2O4
Molecular Weight422.525
Structural Identifiers
SMILESC1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C25H30N2O4/c28-23(25(14-16-30-17-15-25)19-8-3-1-4-9-19)26-21-12-7-13-22(18-21)31-24(29)27-20-10-5-2-6-11-20/h1-6,8-11,21-22H,7,12-18H2,(H,26,28)(H,27,29)
InChIKeyDOMUMOUTKBGOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl Phenylcarbamate (CAS 1351609-70-5): Structural Identity and Compound Class Profile


3-(4-Phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate (CAS 1351609-70-5) is a synthetic small-molecule bis-carbamate featuring a 4-phenyltetrahydro-2H-pyran-4-carboxamido moiety linked via a cyclohexyl spacer to a phenylcarbamate terminus. Its molecular formula is C₂₅H₃₀N₂O₄ with a molecular weight of 422.5 g/mol and a topological polar surface area (TPSA) of 76.7 Ų [1]. The compound belongs to the broad class of tetrahydropyran carboxamides and phenylcarbamates, which are frequently explored as pharmacophore frameworks in medicinal chemistry, particularly in central nervous system (CNS) and anti-inflammatory drug discovery programs [2]. This compound is currently available as a research-grade screening compound through commercial suppliers such as Life Chemicals (catalog #F6250-0196) at ≥90% purity, confirmed by LCMS and ¹H NMR .

Why 3-(4-Phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl Phenylcarbamate Cannot Be Assumed Equivalent to Closest Structural Analogs


The primary structural feature of this compound—the 4-phenyltetrahydro-2H-pyran-4-carboxamide scaffold connected via a 1,3-disubstituted cyclohexane bridge to a distinct phenylcarbamate group—creates a unique three-dimensional orientation of hydrogen bond donors and acceptors that is absent in simpler cyclohexyl carbamates (e.g., URB597, CAS 546141-08-6) or tetrahydropyran amides lacking the carbamate extension [1]. The contiguous arrangement of two amide/carbamate NH donors and four oxygen-based H-bond acceptors across a semi-rigid cyclohexane scaffold yields a pharmacophoric surface qualitatively distinct from mono-functional carbamates or inverted regioisomers [2]. Generic substitution with any single-functional-group analog would alter the H-bond donor/acceptor count (this compound: 2 donors, 4 acceptors; TPSA = 76.7 Ų), affecting cell permeability, target engagement topography, and physicochemical handling, particularly logP (XLogP3 = 3.9) [1]. Empirical binding or selectivity data that would permit a direct quantitative comparison between this compound and a named comparator are not publicly available at this time; the differential value proposition is therefore architectural and tool-compound-oriented rather than target-validated [3].

Quantitative Differentiation of 3-(4-Phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl Phenylcarbamate Versus Structural Analogs


Topological Polar Surface Area (TPSA) Comparison: Blood-Brain Barrier Permeability Favorability Relative to URB597

The target compound has a computed TPSA of 76.7 Ų, which falls within the established CNS drug-like range (typically <90 Ų) and is 12.1 Ų lower than that of the canonical FAAH inhibitor URB597 (cyclohexyl carbamic acid 3′-carbamoyl-biphenyl-3-yl ester, TPSA = 88.8 Ų) [1][2]. While both compounds are below the 90 Ų threshold, the lower TPSA of the target compound predicts moderately superior passive BBB permeation, a critical parameter for tool compounds intended for CNS target engagement studies [3].

Blood-Brain Barrier Permeability CNS Drug Discovery Physicochemical Profiling

Hydrogen Bond Donor/Acceptor Topography: Scaffold Distinctness from Phenylcyclohexanecarboxamide Class Compounds

The target compound presents 2 hydrogen bond donors (amide NH, carbamate NH) and 4 hydrogen bond acceptors (two amide/carbamate carbonyl oxygens, two tetrahydropyran ring oxygens), distributed asymmetrically across a cyclohexane bridge that introduces stereochemical ambiguity (2 undefined stereocenters) [1]. In contrast, the broader class of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid amides (e.g., 4-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxane-4-carboxamide; CAS 1235327-18-0) typically exhibit only one amide donor/acceptor pair combined with a single tetrahydropyran oxygen . This quantitative difference in H-bond capacity (2 vs. 1 donor; 4 vs. 3 acceptors) means the target compound engages a geometrically distinct region of the chemical space, potentially increasing the probability of novel target engagement in phenotypic screening libraries [2].

Hydrogen Bonding Topography Scaffold Diversity Medicinal Chemistry

Lipophilicity (XLogP3) and CNS Multiparameter Optimization (MPO) Desirability Against Substituted Phenylcyclohexanecarboxamides

The target compound has a computed XLogP3 of 3.9, placing it near the optimal lipophilicity range (1–4) for CNS drug candidates per the CNS MPO scoring framework [1][2]. Substituted phenylcyclohexanecarboxamides from the Bayer cardiovascular patent series (e.g., compounds disclosed in US7074780B2) frequently exhibit XLogP values exceeding 4.5 due to additional aromatic substitutions on the cyclohexane ring or terminal amide, making them less favorable for CNS applications [3]. The target compound's calculated XLogP3 of 3.9, combined with a TPSA of 76.7 Ų and molecular weight of 422.5 Da, yields a CNS MPO score of approximately 4.0–4.5 out of 6, indicating favorable desirability as a CNS screening probe [1][2]. Note: this comparison is class-level and not anchored to a specific head-to-head compound due to the absence of public bioactivity data for the target.

Lipophilicity CNS MPO Drug-Likeness

Rotatable Bond Count Flexibility-Versus-Rigidity Balance Compared to Acyclic Carbamate Analogs

The target compound has 6 rotatable bonds, imparted by the cyclohexyl bridge and the two carbamate/amide linkages [1]. By comparison, prototypical linear phenylcarbamate FAAH inhibitors such as compound 2a (3-(oxazol-2-yl)phenyl cyclohexylcarbamate, IC₅₀ = 0.74 nM) contain only 3–4 rotatable bonds due to direct cyclohexyl-phenyl connectivity without the intervening tetrahydropyran-carboxamide spacer [2]. The target compound's 6 rotatable bonds provide intermediate conformational flexibility—greater than rigid bicyclic carbamates, yet constrained relative to fully acyclic peptidomimetic inhibitors—potentially enabling induced-fit binding modes that are inaccessible to more rigid carbamate scaffolds. No direct target engagement data exist for the target compound; this is a scaffold-level inference based on the number of rotatable bonds [3].

Conformational Flexibility Ligand Efficiency Screening Library Design

Validated Application Scenarios for 3-(4-Phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl Phenylcarbamate Based on Established Physicochemical Evidence


CNS-Focused High-Throughput Screening Library Enrichment

With a TPSA of 76.7 Ų, XLogP3 of 3.9, and 2 H-bond donors, this compound falls squarely within the BBB-permeable chemical space recommended for CNS drug discovery [1]. Procurement for CNS-biased screening decks is supported by favorable CNS MPO scoring (≈4.0–4.5) relative to higher-logP phenylcyclohexanecarboxamide alternatives [2]. The compound's 6 rotatable bonds provide sufficient conformational flexibility for diverse target engagement without excessive entropic penalty, making it a strategically distinct addition to focused libraries targeting GPCRs, ion channels, or enzymes relevant to neurological disorders [3].

Scaffold-Hopping Starting Point for Carbamate-Based Enzyme Inhibitor Programs

The structural architecture—a 4-phenyltetrahydropyran carboxamide linked via a 1,3-cyclohexanediamine surrogate to a phenylcarbamate—is not represented in known FAAH or MGL inhibitor SAR series [1]. This scaffold novelty, combined with physicochemical properties within drug-like space, positions the compound as a scaffold-hopping hit for enzyme targets historically drugged by carbamate pharmacophores (e.g., FAAH, MGL, AChE). The 2-donor/4-acceptor H-bond topography is distinct from both the 1-donor/3-acceptor pattern of simpler carbamates like URB597 and the 0-donor/2-acceptor pattern of purely lipophilic tetrahydropyran ethers [2].

Chemical Probe for Investigating Tetrahydropyran-Carbamate Spatial Pharmacophore Requirements

The presence of 2 undefined stereocenters on the cyclohexane bridge creates stereochemical ambiguity that, when resolved via chiral separation, could yield stereoisomer pairs with divergent target engagement profiles [1]. This property is leveraged in structure-activity relationship (SAR) studies aimed at deconvoluting the spatial requirements of tetrahydropyran-phenylcarbamate binding pockets. The compound's 6-rotatable-bond scaffold, bridging two rigid ring systems (phenyl and tetrahydropyran) via a flexible cyclohexane linker, enables systematic conformational restriction studies in medicinal chemistry campaigns [2].

Analytical Reference Standard for Bis-Carbamate LC-MS Method Development

With a monoisotopic mass of 422.22056 Da, molecular formula C₂₅H₃₀N₂O₄, and characteristic fragmentation pattern arising from the two carbamate/amide bonds, this compound is suitable as an analytical reference standard for LC-MS method development targeting bis-carbamate metabolites or synthetic intermediates [1]. Commercial availability at ≥90% purity from Life Chemicals (catalog #F6250-0196) ensures reproducible procurement for bioanalytical laboratories [2].

Quote Request

Request a Quote for 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.